2-(Ethylamino)-5-methoxybenzoic acid 2-(Ethylamino)-5-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15754120
InChI: InChI=1S/C10H13NO3/c1-3-11-9-5-4-7(14-2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

2-(Ethylamino)-5-methoxybenzoic acid

CAS No.:

Cat. No.: VC15754120

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylamino)-5-methoxybenzoic acid -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name 2-(ethylamino)-5-methoxybenzoic acid
Standard InChI InChI=1S/C10H13NO3/c1-3-11-9-5-4-7(14-2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13)
Standard InChI Key PLDWSCZYLRHFIW-UHFFFAOYSA-N
Canonical SMILES CCNC1=C(C=C(C=C1)OC)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Formula

2-(Ethylamino)-5-methoxybenzoic acid has the molecular formula C₁₀H₁₃NO₃, derived from the parent benzoic acid structure (C₇H₆O₂) with the following substitutions:

  • A methoxy group (-OCH₃) at the fifth position.

  • An ethylamino group (-NHCH₂CH₃) at the second position.

The IUPAC name reflects these substitutions: 2-(ethylamino)-5-methoxybenzoic acid. Its structure is closely related to 2-amino-5-methoxybenzoic acid (CAS 6705-03-9) , where the amino group is replaced by an ethylamino moiety.

Physicochemical Properties

While experimental data for this specific compound is sparse, properties can be extrapolated from analogous compounds:

PropertyValue/DescriptionSource Analogy
Molecular Weight195.22 g/molCalculated
Melting PointEstimated 130–140°C
Boiling Point~350°C (Predicted)
Density1.25–1.35 g/cm³
SolubilitySlightly soluble in methanol
pKa~2.1 (carboxylic acid), ~9.5 (amine)Predicted

The ethylamino group introduces steric hindrance and moderate basicity compared to the primary amino group in 2-amino-5-methoxybenzoic acid . The methoxy group enhances electron density in the aromatic ring, influencing reactivity in electrophilic substitutions.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-(ethylamino)-5-methoxybenzoic acid can be achieved through modified pathways used for related anthranilic acid derivatives:

Route 1: Reductive Alkylation of 2-Amino-5-methoxybenzoic Acid

  • Starting Material: 2-Amino-5-methoxybenzoic acid .

  • Ethylation: Reaction with acetaldehyde under reductive conditions (e.g., NaBH₃CN) to introduce the ethyl group.

  • Purification: Crystallization from methanol/water mixtures.

2-Amino-5-methoxybenzoic acid+CH₃CHONaBH₃CN2-(Ethylamino)-5-methoxybenzoic acid\text{2-Amino-5-methoxybenzoic acid} + \text{CH₃CHO} \xrightarrow{\text{NaBH₃CN}} \text{2-(Ethylamino)-5-methoxybenzoic acid}

Route 2: Direct Functionalization of Salicylic Acid Derivatives

  • Methoxy Protection: 5-Methoxysalicylic acid is protected at the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride.

  • Nitration and Reduction: Nitration at position 2, followed by reduction to the amine.

  • Ethylation: Alkylation with ethyl bromide or reductive amination with acetaldehyde.

  • Deprotection and Acid Hydrolysis: Removal of protecting groups to yield the final product.

Applications in Pharmaceutical Chemistry

Intermediate for Histamine Receptor Ligands

2-(Ethylamino)-5-methoxybenzoic acid’s structure aligns with pharmacophores for histamine H₃ receptor inverse agonists. The ethylamino group enhances blood-brain barrier penetration, making it valuable in neuroactive drug development .

Role in Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Analogous compounds like 2-amino-5-methoxybenzoic acid are precursors to Alogliptin, a DPP-IV inhibitor for type 2 diabetes . The ethylamino variant could serve as a modified intermediate to alter pharmacokinetic profiles.

Anticancer and Anti-Inflammatory Agents

Polycyclic acridines and quinazolinones derived from similar anthranilic acids show antitumor activity . The ethylamino group may modulate DNA intercalation efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):

    • δ 1.2 ppm (t, 3H, -CH₂CH₃)

    • δ 3.3 ppm (q, 2H, -NHCH₂-)

    • δ 3.8 ppm (s, 3H, -OCH₃)

    • δ 6.5–7.8 ppm (aromatic protons)

  • IR (KBr):

    • 1680 cm⁻¹ (C=O stretch)

    • 1600 cm⁻¹ (aromatic C=C)

Chromatographic Methods

  • HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min).

  • Retention Time: ~8.2 min under above conditions.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate bioavailability and metabolic stability.

  • Structure-Activity Relationships: Compare efficacy against unsubstituted anthranilic acids.

  • Industrial Scale-Up: Optimize catalytic systems for ethylation steps to reduce costs.

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